Chlorotris(triphenylphosphine)rhodium(I) (CAS 14694-95-2), widely known as Wilkinson's catalyst, is a premier homogeneous Rh(I) coordination complex utilized for highly selective hydrogenation and decarbonylation reactions. In contrast to standard heterogeneous catalysts that operate via surface adsorption, this square-planar d8 complex dissolves in organic solvents (e.g., dichloromethane, toluene) to provide a uniform catalytic environment. Its bulky triphenylphosphine ligands create a sterically demanding active site that dictates its unique reactivity profile. For industrial and pharmaceutical procurement, this compound is prized not for brute-force reduction, but for its precise chemoselectivity—specifically its ability to hydrogenate unhindered carbon-carbon double bonds while leaving polar functional groups (carbonyls, nitro groups, nitriles) and highly substituted alkenes completely intact[1].
Substituting Wilkinson's catalyst with common heterogeneous alternatives like Palladium on Carbon (Pd/C) or other homogeneous systems like Crabtree's catalyst frequently leads to process failures in complex molecule synthesis. Pd/C is highly active but lacks functional group tolerance, often reducing nitro groups, hydrogenolyzing benzylic bonds, or causing double-bond isomerization prior to reduction [1]. Conversely, while Crabtree's catalyst (an iridium-based complex) is highly active for tetrasubstituted alkenes, it lacks the steric discrimination of Wilkinson's catalyst, leading to over-reduction of polyene substrates [2]. Furthermore, Wilkinson's catalyst is uniquely suited for the stoichiometric or catalytic decarbonylation of aldehydes and acyl chlorides—a transformation where generic Rh or Pd salts fail to cleanly trap the extruded carbon monoxide as a stable complex without extreme temperatures [3].
Wilkinson's catalyst demonstrates exceptional chemoselectivity for carbon-carbon double bonds in the presence of easily reducible polar groups. In comparative studies, while Pd/C readily reduces nitroaromatics (e.g., converting m-nitrostyrene to 3-amino-1-ethylbenzene), Wilkinson's catalyst selectively reduces the alkene moiety to yield the corresponding nitroalkane with >95% selectivity [1]. The catalyst's inability to bind and activate polar C=O or -NO2 bonds ensures that these groups remain untouched under standard H2 pressures.
| Evidence Dimension | Selectivity for alkene reduction over nitro group reduction |
| Target Compound Data | >95% selectivity for alkene hydrogenation (leaves NO2 intact) |
| Comparator Or Baseline | Pd/C (rapidly reduces NO2 to amine) |
| Quantified Difference | Near-complete reversal of chemoselectivity compared to standard Pd/C |
| Conditions | Mild H2 pressure, organic solvent, room temperature |
Eliminates the need for costly and time-consuming protection/deprotection steps when processing pharmaceutical intermediates with sensitive functional groups.
The bulky triphenylphosphine ligands of Wilkinson's catalyst create a highly sterically restricted active site, resulting in massive rate differences based on alkene substitution. It achieves high turnover frequencies (TOF ~650 h⁻¹) for terminal and unhindered alkenes but is virtually inactive (TOF ~0) toward tetrasubstituted alkenes [1]. In contrast, Crabtree's catalyst readily hydrogenates tetrasubstituted alkenes (TOF ~4000 h⁻¹) [1]. This extreme rate difference between unhindered and hindered alkenes allows Wilkinson's catalyst to selectively mono-hydrogenate the least hindered double bond in a polyene system.
| Evidence Dimension | Hydrogenation rate (Turnover Frequency, TOF) based on steric hindrance |
| Target Compound Data | TOF ~650 h⁻¹ (terminal alkenes); TOF ~0 (tetrasubstituted alkenes) |
| Comparator Or Baseline | Crabtree's catalyst (TOF ~4000 h⁻¹ for tetrasubstituted alkenes) |
| Quantified Difference | Absolute suppression of tetrasubstituted alkene reduction by Wilkinson's catalyst |
| Conditions | Standard homogeneous hydrogenation conditions (1 atm H2, room temperature) |
Allows buyers to execute precise partial hydrogenations of complex multi-alkene substrates without the risk of over-reduction.
Beyond hydrogenation, Chlorotris(triphenylphosphine)rhodium(I) is a premier reagent for the decarbonylation of aldehydes and acyl chlorides. It reacts smoothly at mild temperatures to extrude CO, forming the highly stable carbonylchlorobis(triphenylphosphine)rhodium(I) complex and the corresponding alkane or alkyl halide in near-quantitative yields [1]. Unlike Pd/C or simple Rh salts, which require extreme temperatures (>200°C) to drive CO extrusion and often lead to beta-hydride elimination side products, Wilkinson's catalyst operates at much lower temperatures (stoichiometric at <100°C, catalytic at >130°C) while suppressing radical rearrangements [1].
| Evidence Dimension | Temperature and yield for clean decarbonylation |
| Target Compound Data | Near-quantitative stoichiometric decarbonylation at <100°C; catalytic at >130°C |
| Comparator Or Baseline | Generic Pd catalysts (require >200°C, prone to side reactions) |
| Quantified Difference | >100°C reduction in required reaction temperature with suppressed beta-elimination |
| Conditions | Stoichiometric or catalytic loading in high-boiling solvents (e.g., toluene, dioxane) |
Provides a reliable, mild method for removing formyl or acyl groups during the late-stage synthesis of high-value specialty chemicals.
Due to its strict non-reactivity toward polar functional groups, Wilkinson's catalyst is the premier choice for hydrogenating carbon-carbon double bonds in active pharmaceutical ingredient (API) precursors that contain nitro, cyano, or carbonyl groups, avoiding the over-reduction typically seen with Pd/C [1].
In flavor, fragrance, and natural product synthesis, the catalyst's extreme sensitivity to steric hindrance allows for the targeted reduction of terminal or unhindered alkenes while preserving more substituted double bonds, a precision unachievable with highly active iridium catalysts like Crabtree's catalyst [2].
Wilkinson's catalyst is procured for the stoichiometric or catalytic removal of formyl groups from aldehydes or carbonyls from acyl chlorides, enabling clean C-C bond cleavage at significantly lower temperatures than competing palladium-based methods [3].
Irritant